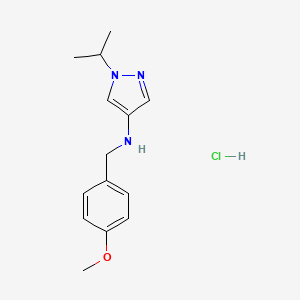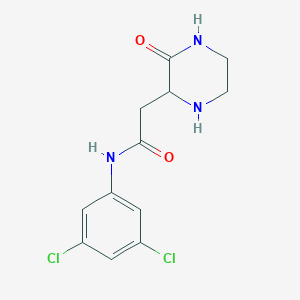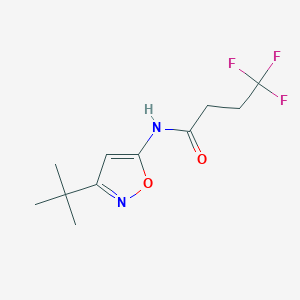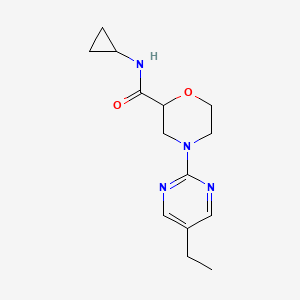
2-(Cyclobutoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclobutoxymethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclobutoxymethyl group at the 2-position. Pyridine derivatives are significant in medicinal chemistry due to their presence in various pharmaceutical drugs and their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes. For instance, the use of transition metal catalysts in cycloaddition reactions can efficiently produce pyridine derivatives. The [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components is a notable method for synthesizing pyridine compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclobutoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Nitro-pyridines and halogenated pyridines.
Applications De Recherche Scientifique
2-(Cyclobutoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2-(Cyclobutoxymethyl)pyridine involves its interaction with specific molecular targets. For instance, pyridine derivatives can act as ligands for metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. The compound’s effects on cellular signaling pathways, such as those involving kinases or receptors, are also of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
2-Pyridone: A derivative of pyridine with a carbonyl group at the 2-position.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Uniqueness
2-(Cyclobutoxymethyl)pyridine is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and synthesis .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-(cyclobutyloxymethyl)pyridine |
InChI |
InChI=1S/C10H13NO/c1-2-7-11-9(4-1)8-12-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8H2 |
Clé InChI |
NXTKAFIFHKQDGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113451.png)

![3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113464.png)

![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15113472.png)

![2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B15113479.png)
![6-(cyclopentyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B15113487.png)
![4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B15113490.png)
amino}pyrimidine-4-carbonitrile](/img/structure/B15113495.png)

![4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113512.png)
![1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15113518.png)
![ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B15113526.png)
